N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
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Overview
Description
Starting Materials: 3,4-dimethoxybenzaldehyde.
Reaction Conditions: Aldol condensation followed by reduction.
Attachment of the p-Tolyl Group
Starting Materials:
p-tolylamine.Reaction Conditions: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Acetylation
Starting Materials: Acetic anhydride.
Reaction Conditions: Acetylation under mild conditions to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Pyrazolo[1,5-d][1,2,4]triazin-1-yl Core
Starting Materials: Hydrazine derivatives and appropriate nitriles.
Reaction Conditions: Cyclization reactions under reflux conditions in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the compound, possibly affecting the pyrazolo[1,5-d][1,2,4]triazin-1-yl core or other functional groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the desired substitution.
Products: Substituted derivatives with different functional groups replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: NaBH₄ in methanol.
Substitution: Nucleophiles like amines or halides in polar solvents.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It may also bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(oxo-8-(m-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, differentiates it from other similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-6-15(7-5-14)17-11-18-22(29)26(23-13-27(18)25-17)12-21(28)24-16-8-9-19(30-2)20(10-16)31-3/h4-11,13H,12H2,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWZNKLZYZPOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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